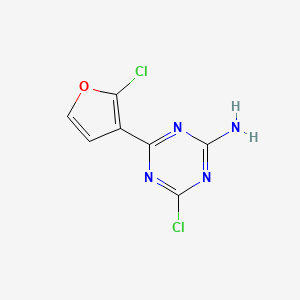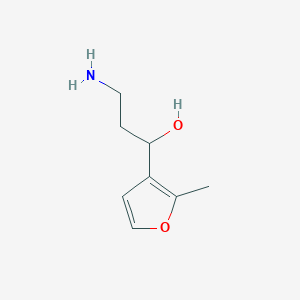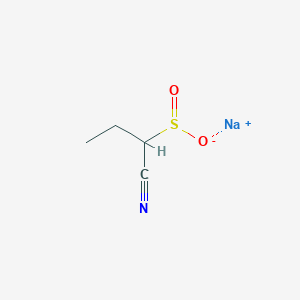
Sodium 1-cyanopropane-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-cyanopropane-1-sulfinate is an organosulfur compound with the molecular formula C₄H₆NNaO₂S. It is a versatile reagent used in various chemical reactions and has significant applications in organic synthesis. This compound is known for its ability to act as a sulfonylating, sulfenylating, or sulfinylating agent, depending on the reaction conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 1-cyanopropane-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The general reaction can be represented as:
RSO2H+NaOH→RSO2Na+H2O
where R represents the organic group attached to the sulfinic acid .
Industrial Production Methods: Industrial production methods for sodium sulfinates often involve the use of advanced techniques such as photoredox catalysis and electrochemical synthesis. These methods provide high yields and are environmentally friendly. The use of photoredox catalysis, for example, allows for the selective formation of sulfonyl radicals, which can then be used to synthesize various organosulfur compounds .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1-cyanopropane-1-sulfinate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and sulfones.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfonamides, and sulfones. These products have significant applications in various fields, including pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
Sodium 1-cyanopropane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds.
Industry: It is used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of sodium 1-cyanopropane-1-sulfinate involves the formation of sulfonyl radicals. These radicals can then participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Comparación Con Compuestos Similares
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Sodium 1-cyanopropane-1-sulfinate is unique due to the presence of the cyanopropane group, which imparts different reactivity compared to other sodium sulfinates. For example, sodium methanesulfinate and sodium benzenesulfinate are commonly used in similar reactions, but they do not have the same reactivity and selectivity as this compound .
Propiedades
Fórmula molecular |
C4H6NNaO2S |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
sodium;1-cyanopropane-1-sulfinate |
InChI |
InChI=1S/C4H7NO2S.Na/c1-2-4(3-5)8(6)7;/h4H,2H2,1H3,(H,6,7);/q;+1/p-1 |
Clave InChI |
DSWVBJVMAORCOL-UHFFFAOYSA-M |
SMILES canónico |
CCC(C#N)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid](/img/structure/B13185117.png)
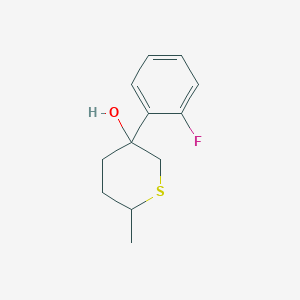
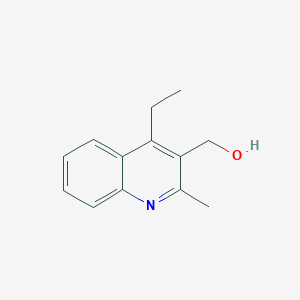
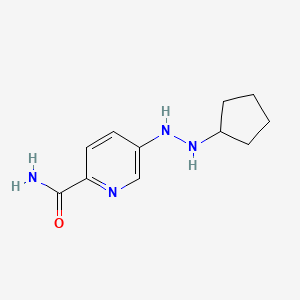
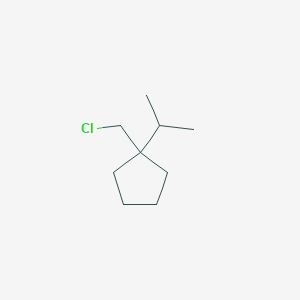
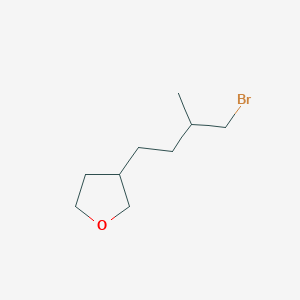
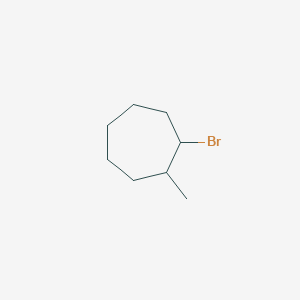
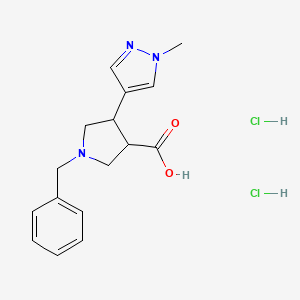
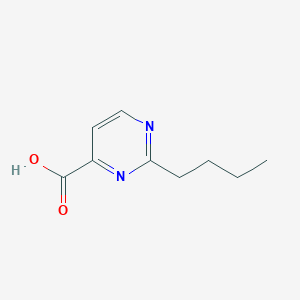
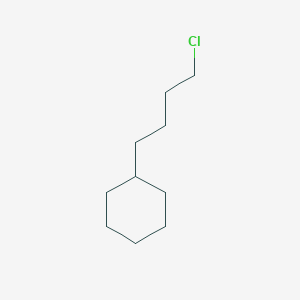
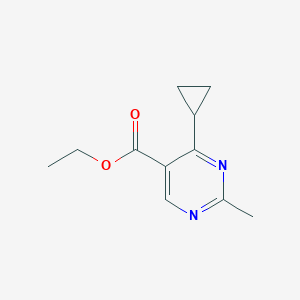
![N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13185192.png)
